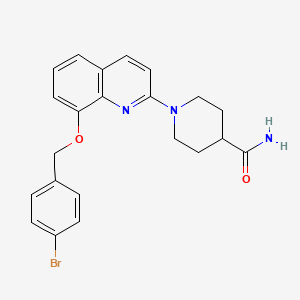

1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Description

Historical Context of Quinoline Derivatives in Medicinal Chemistry

Quinoline's medicinal journey began with the isolation of quinine from Cinchona bark in 1817, marking the first natural alkaloid used systematically against malaria. The subsequent 150-year quest for synthetic quinine catalyzed organic chemistry's development, with Woodward and Doering's 1944 partial synthesis and Stork's 2001 stereoselective total synthesis representing landmark achievements. These efforts revealed quinoline's structural complexity—a bicyclic system with five stereocenters and multiple substitution sites enabling diverse biological interactions.

Modern medicinal applications exploit quinoline's DNA-binding capacity through π-π stacking and hydrogen bonding, particularly in anticancer therapies. The 4- and 8-positions emerged as critical modification sites, with methoxy groups at C8 enhancing antimalarial activity in quinine analogues. Contemporary derivatives demonstrate expanded therapeutic profiles, including antiviral activity through polymerase inhibition and anti-inflammatory effects via COX-2 modulation. The introduction of electron-withdrawing substituents like bromine at strategic positions significantly improved metabolic stability and target affinity, as evidenced in recent kinase inhibitors.

Properties

IUPAC Name |

1-[8-[(4-bromophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJYVXVAHWMORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction can be used to couple the bromobenzyl group with the quinoline moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could yield fully saturated piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that piperidine derivatives, including 1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide, exhibit antimicrobial activity against Mycobacterium tuberculosis. The compound acts as an inhibitor of the MenA enzyme, which is crucial in the menaquinone biosynthetic pathway. Inhibiting this enzyme can disrupt the energy metabolism of M. tuberculosis, leading to potential therapeutic benefits in tuberculosis treatment .

Structure-Activity Relationship Studies

Research has focused on optimizing the structure of piperidine derivatives to enhance their potency and reduce toxicity. For instance, modifications to the side chains and functional groups have shown improved inhibitory effects against MenA with lower cytotoxicity profiles. Compounds with similar structures have demonstrated IC50 values ranging from 12 to 22 μM against M. tuberculosis, indicating promising therapeutic potential .

Case Study 1: Anti-Tuberculosis Activity

A study investigated the efficacy of a series of piperidine derivatives, including the compound , as anti-tuberculosis agents. The research revealed that certain analogs maintained high activity against M. tuberculosis while exhibiting favorable pharmacokinetic properties. Notably, one derivative showed nearly complete sterilization of M. tuberculosis in combination therapy within two weeks in vivo .

Case Study 2: In Vitro and In Vivo Evaluations

Another study evaluated the compound's effectiveness in vitro against various strains of bacteria and fungi. The results indicated that compounds with similar piperidine and quinoline structures exhibited significant antimicrobial activity. Furthermore, in vivo studies demonstrated a reduction in bacterial load in infected models, supporting the hypothesis that these compounds can serve as effective antimicrobial agents .

Summary Table of Biological Activities

| Activity Type | Compound Structure | IC50 (μM) | Remarks |

|---|---|---|---|

| Anti-Tuberculosis | 1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide | 12–22 | Effective against M. tuberculosis |

| Antimicrobial | Piperidine derivatives | Varies | Broad-spectrum activity |

| Synergistic Effects | Combination therapies | N/A | Enhanced efficacy with other agents |

Mechanism of Action

The mechanism of action of 1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline moiety is known to participate in various biochemical pathways, which could be leveraged for therapeutic purposes .

Comparison with Similar Compounds

Functional and Pharmacological Insights

- Halogen Effects : Bromine substituents (e.g., in the target compound and Compound 44) may enhance binding affinity via halogen bonding or hydrophobic interactions compared to chlorine (Compound 43) or iodine (Compound 41) .

- Core Heterocycle: The quinoline core in the target compound differs from benzimidazolone (Compounds 43–44) or purine (CP-945,598) systems. Quinoline derivatives often exhibit improved pharmacokinetic profiles due to balanced lipophilicity .

- Pharmacokinetics: CP-945,598 demonstrates extensive metabolism via CYP enzymes, with metabolites like M1 (4-amino-piperidine-carboxamide) retaining activity . This highlights the metabolic stability conferred by the carboxamide group, a feature shared with the target compound.

Biological Activity

1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline moiety linked to a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the bromobenzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . It has been shown to induce apoptosis in various cancer cell lines. For instance:

- In vitro assays demonstrated that the compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, with an IC50 value indicating significant efficacy compared to standard treatments like bleomycin .

- The compound's mechanism involves the inhibition of key signaling pathways associated with cancer progression, particularly through the modulation of NF-kB activity, which is crucial for cell survival and proliferation in tumors .

Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's:

- It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can enhance cholinergic signaling, which is often impaired in Alzheimer's patients .

- Additionally, it exhibited antioxidant properties that may protect neuronal cells from oxidative stress, a contributing factor in neurodegeneration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and quinoline moieties can significantly impact biological activity:

- The introduction of various substituents on the piperidine ring has been correlated with enhanced anticancer activity. For example, compounds with bulky groups showed improved interactions with target proteins involved in cell cycle regulation .

- The bromobenzyl group was identified as critical for maintaining the hydrophobic interactions necessary for effective binding to target sites within cancer cells .

Data Tables

| Biological Activity | IC50 Value | Cell Line | Reference |

|---|---|---|---|

| Cytotoxicity | 18 μM | FaDu Hypopharyngeal Tumor Cells | |

| AChE Inhibition | Not specified | Human Neuronal Cells | |

| BuChE Inhibition | Not specified | Human Neuronal Cells |

Case Study 1: Anticancer Efficacy

A study conducted on various piperidine derivatives revealed that 1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide demonstrated superior efficacy against resistant cancer cell lines. The compound's ability to overcome multidrug resistance mechanisms was particularly noted, suggesting its potential as a lead candidate for further development in cancer therapy .

Case Study 2: Neuroprotective Potential

In a model simulating Alzheimer's disease, the compound showed promising results in enhancing cognitive function and reducing amyloid plaque formation. This effect was attributed to its dual action on cholinesterase inhibition and antioxidant activity, positioning it as a candidate for further exploration in neuroprotective drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(8-((4-Bromobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide, and how can intermediates be characterized?

- Synthesis : A common approach involves coupling 8-hydroxyquinoline derivatives with 4-bromobenzyl bromide under basic conditions (e.g., NaH in THF), followed by piperidine-4-carboxamide functionalization via nucleophilic substitution or amidation .

- Characterization : Key intermediates should be analyzed via /-NMR to confirm regioselectivity (e.g., verifying the position of the bromobenzyloxy group on the quinoline ring). IR spectroscopy can identify carbonyl stretches (amide C=O at ~1650 cm) and ether linkages (C-O-C at ~1250 cm) .

Q. How can researchers validate the purity of this compound, and what analytical methods are critical?

- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm >95% purity. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H] peak at m/z ~480–500) .

- Contaminant Detection : TLC (silica gel, ethyl acetate/hexane) identifies unreacted starting materials or byproducts. Residual solvents (e.g., THF, DCM) are quantified via GC-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and predict its reactivity?

- Reaction Design : Quantum chemical calculations (DFT) model transition states and energy barriers for key steps, such as bromobenzyloxy group coupling. ICReDD’s computational-experimental feedback loop narrows optimal reaction conditions (e.g., solvent polarity, temperature) .

- Predictive Tools : Molecular docking predicts interactions with biological targets (e.g., P-gp inhibition in multidrug resistance studies), guiding structural modifications .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Case Study : If -NMR shows anomalous splitting in the piperidine region, variable-temperature NMR (VT-NMR) can distinguish conformational flexibility from impurities. 2D NMR (COSY, HSQC) assigns proton-carbon correlations to confirm stereochemistry .

- Troubleshooting : Contradictory MS/MS fragmentation patterns may arise from in-source decay; high-resolution MS (HRMS) resolves isobaric interferences .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., P-gp inhibition)?

- Assay Protocol :

Use Lucena 1 (P-gp overexpressing) and K562 (control) cell lines in RPMI-1640 medium .

Measure intracellular Rho123 or Dox accumulation via flow cytometry (λ=488 nm, λ=530 nm) with verapamil as a positive control .

Calculate IC values using nonlinear regression (GraphPad Prism) and validate with MTT cytotoxicity assays to exclude false positives .

Q. What methodologies address challenges in structure-activity relationship (SAR) studies for this compound?

- SAR Design : Synthesize analogs with modifications to the bromobenzyloxy group (e.g., 4-chloro or 4-fluoro substituents) and the piperidine carboxamide (e.g., methyl ester vs. free acid).

- Data Analysis : Use multivariate statistics (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity data, prioritizing analogs with enhanced permeability or target affinity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.